

Spectroscopic Data for 1-Amino-8-methylnaphthalene: A Technical Guide

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Compound of Interest

Compound Name: *8-Methylnaphthalen-1-amine*

Cat. No.: *B180730*

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Introduction

1-Amino-8-methylnaphthalene is a substituted naphthalene derivative with the molecular formula C₁₁H₁₁N.^{[1][2][3]} As an aromatic amine, its structural elucidation and characterization rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for 1-amino-8-methylnaphthalene and details the standard experimental protocols for acquiring such data. While specific experimental spectra for this exact compound are not widely available in public databases, this document outlines the anticipated spectral characteristics based on its chemical structure and data from analogous compounds. This information is crucial for researchers in organic synthesis, materials science, and drug development for identity confirmation and purity assessment.

Chemical and Physical Properties

A summary of the key identifiers and computed physical properties for 1-amino-8-methylnaphthalene is presented below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ N	[1]
Molecular Weight	157.21 g/mol	[1] [2]
CAS Number	130523-30-7	[1] [2] [3]
Exact Mass	157.089149355 Da	[1]
Topological Polar Surface Area	26 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]

Spectroscopic Data Summary

The following sections detail the expected spectroscopic data for 1-amino-8-methylnaphthalene. The data is organized by technique and presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.8	Multiplet	6H	Aromatic Protons (C_2 -H to C_7 -H)
~4.0-5.0	Broad Singlet	2H	Amine Protons (-NH ₂)
~2.5	Singlet	3H	Methyl Protons (-CH ₃)

Note: Predicted values are based on general chemical shift ranges for aromatic amines and methylnaphthalenes.

[4][5][6]

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~135	Quaternary C
~130	Quaternary C
~120-128	Aromatic CH
~110-115	Aromatic CH
~20	-CH ₃

Note: Predicted values are based on general chemical shift ranges for substituted naphthalenes.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-amino-8-methylnaphthalene is expected to show characteristic absorption bands for N-H and C-H bonds, as well as aromatic C=C bonds.[8][9][10]

IR Absorption Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3300-3500	Medium, Doublet	N-H Stretch	Primary Amine (-NH ₂)
3000-3100	Medium-Weak	C-H Stretch	Aromatic C-H
2850-2960	Medium-Weak	C-H Stretch	Methyl (-CH ₃)
~1600	Strong	N-H Bend	Primary Amine (-NH ₂)
1450-1580	Medium-Strong	C=C Stretch	Aromatic Ring
700-900	Strong	C-H Bend (out-of-plane)	Substituted Aromatic

Note: Predicted values are based on characteristic IR frequencies for aromatic amines and substituted naphthalenes.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.[13][14]

Mass Spectrometry Data (Predicted)

m/z	Relative Intensity	Assignment
157	High	$[M]^+$ (Molecular Ion)
142	High	$[M-NH]^+$ or $[M-CH_3]^+$
115	Medium	$[C_9H_7]^+$ (Naphthyl fragment loss)

Note: The molecular ion peak is expected to be the base peak or very prominent.

Fragmentation patterns are predicted based on the stability of the aromatic system.[\[15\]](#)[\[16\]](#)
[\[17\]](#)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within conjugated systems. Aromatic compounds like naphthalene derivatives typically exhibit multiple absorption bands.[\[18\]](#)[\[19\]](#)[\[20\]](#)

UV-Vis Absorption Data (Predicted)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Electronic Transition
~220-250	High	Ethanol/Hexane	$\pi \rightarrow \pi$
~280-340	Medium-Low	Ethanol/Hexane	$\pi \rightarrow \pi$

Note: The presence of the amino group is expected to cause a bathochromic (red) shift of the naphthalene absorption bands.[\[20\]](#)
[\[21\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of 1-amino-8-methylnaphthalene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should be based on sample solubility.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 32 scans for good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid 1-amino-8-methylnaphthalene sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated in a vacuum to induce vaporization.[13]
- Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$) and various fragment ions.[15]
- Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

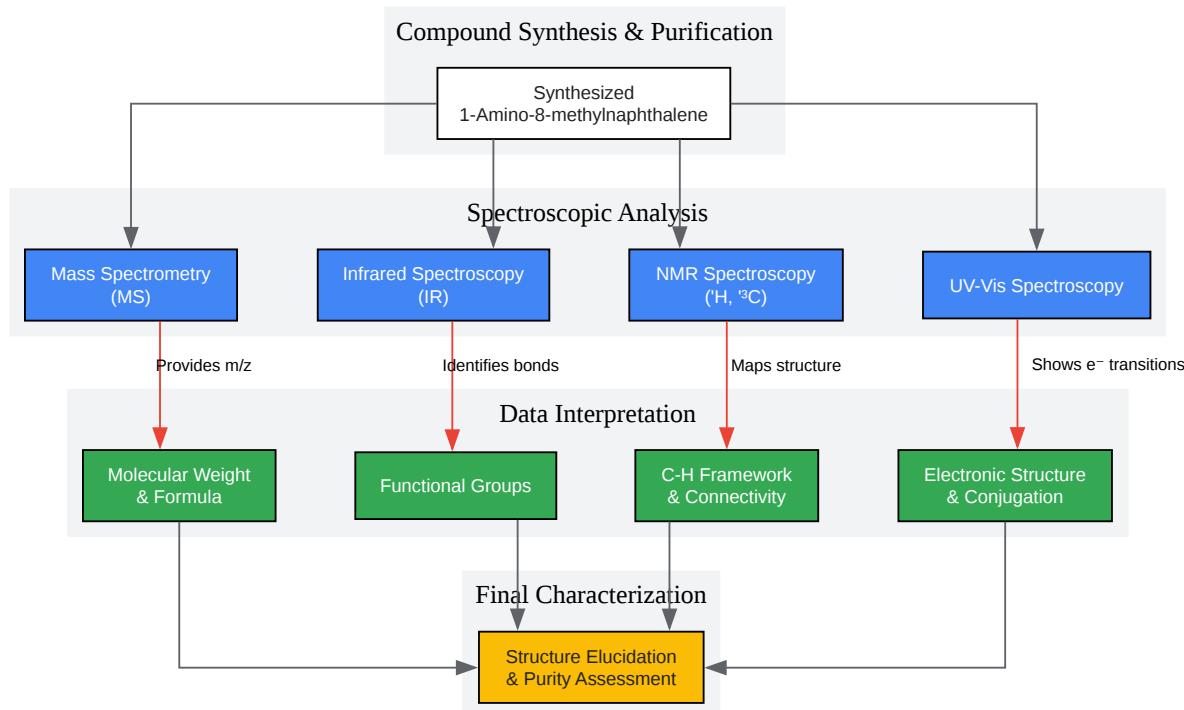
UV-Visible Spectroscopy Protocol

- Sample Preparation: Prepare a dilute solution of 1-amino-8-methylnaphthalene in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. A typical concentration is around 10^{-4} to 10^{-5} M. Prepare a blank cuvette containing only the solvent. [22]

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Place the blank cuvette in the reference beam path and record a baseline spectrum to correct for any absorbance from the solvent and cuvette.[22]
- Sample Measurement: Place the sample cuvette in the sample beam path and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).
- Data Analysis: The resulting spectrum plots absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λ_{\max}) are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like 1-amino-8-methylnaphthalene.



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Caption: Logical workflow for spectroscopic characterization of a chemical compound.

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